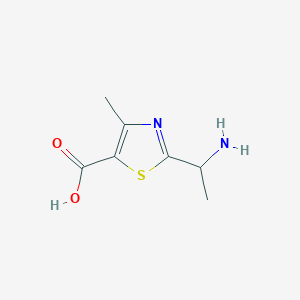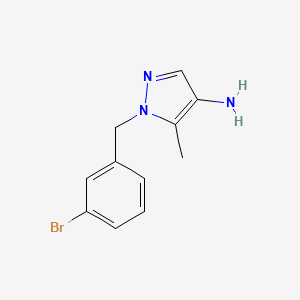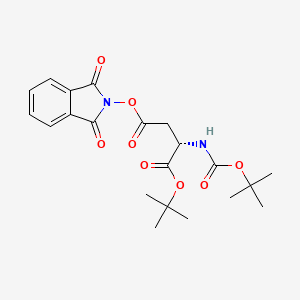
1-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) (tert-butoxycarbonyl)-L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a dioxo-dihydro-isoindolyl moiety, and a butanedioate group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate typically involves multiple steps, including the protection of amino groups, formation of isoindoline derivatives, and esterification reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the tert-butyl group and dioxo moiety allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the isoindoline ring, using reagents like alkyl halides or amines.
Esterification: The butanedioate group can participate in esterification reactions with alcohols in the presence of acid catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the molecule.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and dioxo groups may play a role in binding to active sites, while the butanedioate group can influence the compound’s overall stability and solubility. The pathways involved in its mechanism of action depend on the specific application and target, but they generally involve modulation of biochemical processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate stands out due to its unique combination of functional groups. Similar compounds include:
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-amino butanedioate: Lacks the tert-butoxycarbonyl group, which may affect its reactivity and applications.
1-tert-butyl 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-{[(methoxy)carbonyl]amino}butanedioate:
Eigenschaften
Molekularformel |
C21H26N2O8 |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
1-O-tert-butyl 4-O-(1,3-dioxoisoindol-2-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
InChI |
InChI=1S/C21H26N2O8/c1-20(2,3)29-18(27)14(22-19(28)30-21(4,5)6)11-15(24)31-23-16(25)12-9-7-8-10-13(12)17(23)26/h7-10,14H,11H2,1-6H3,(H,22,28)/t14-/m0/s1 |
InChI-Schlüssel |
GQFQDQUYPVOAGY-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


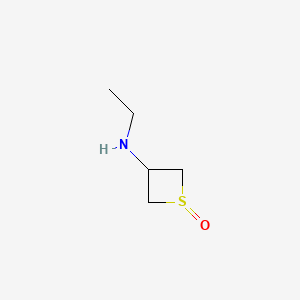

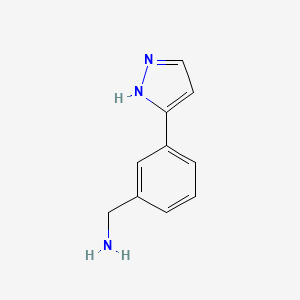
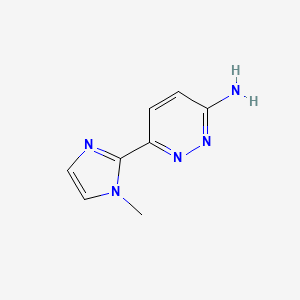

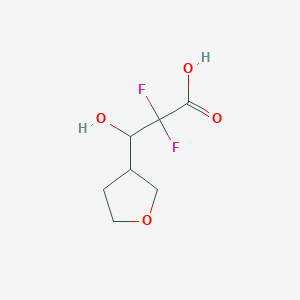
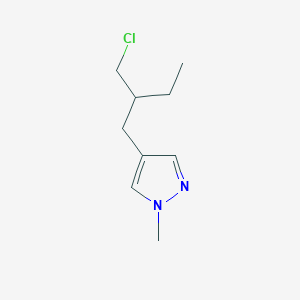
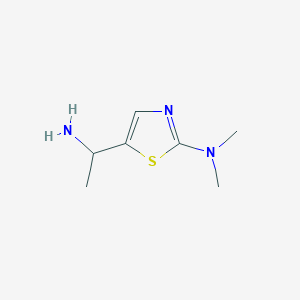
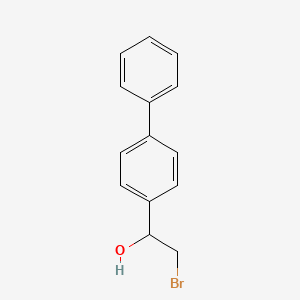

![5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid](/img/structure/B13563655.png)
